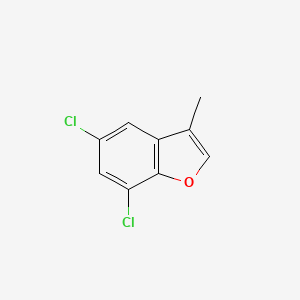

5,7-Dichloro-3-methylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

5,7-dichloro-3-methyl-1-benzofuran |

InChI |

InChI=1S/C9H6Cl2O/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |

InChI Key |

CEJSWCFYMTVSRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 5,7 Dichloro 3 Methylbenzofuran and Its Derivatives

Historical and Contemporary Approaches to Benzofuran (B130515) Core Synthesis

The construction of the benzofuran ring system has evolved significantly since its first synthesis. Early methods often relied on harsh reaction conditions and have been largely superseded by more sophisticated and milder techniques. Contemporary approaches frequently utilize transition metal catalysis and one-pot procedures to construct this heterocyclic scaffold with greater efficiency and structural diversity. nih.govrsc.org

Cyclization Reactions for Dichlorinated Benzofurans

The synthesis of dichlorinated benzofurans can be achieved through various cyclization strategies. One common approach involves the intramolecular cyclization of appropriately substituted phenols. For instance, the cyclization of alkyl-substituted phenoxyacetyl chlorides using a Lewis acid like aluminum chloride can yield benzofuran-3(2H)-ones. In the case of 4-chloro-3-methylphenoxyacetyl chloride, the major product formed is the 5,6-disubstituted benzofuranone, demonstrating the influence of substituent positioning on the cyclization outcome. rsc.org Another method involves the palladium-catalyzed cyclization of 2-chloroaryl alkynes, which provides a route to substituted benzofurans under mild conditions. organic-chemistry.org

A specific example is the synthesis of (±)6,7-Dichloro-2,3-dihydro-5-(2-furoyl)benzofuran-2-carboxylic acid, which is prepared from 6,7-dichloro-2,3-dihydro-benzofuran-2-carboxylic acid and furan-2-carbonyl-chloride in methylene (B1212753) chloride. prepchem.com

Alkylation and Cyclization Strategies in Substituted Benzofuran Formation

Alkylation followed by cyclization is a versatile strategy for synthesizing substituted benzofurans. This can involve the O-alkylation of a phenol (B47542) with an α-halo ketone, followed by an intramolecular cyclization to form the benzofuran ring. researchgate.net For instance, 2,3-disubstituted benzo[b]furans can be prepared by the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org

A ruthenium-catalyzed C- and O-allyl isomerization of substituted 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis is another effective method for producing substituted benzofurans. organic-chemistry.org Furthermore, Friedel-Crafts alkylation of phenols with cinnamyl alcohols, catalyzed by Re₂O₇, followed by a palladium(II)-catalyzed oxidative annulation, provides a sequential route to functionalized 2-benzyl benzofurans. mdpi.com

| Starting Materials | Reagents/Catalysts | Product Type | Ref. |

| o-Iodoanisoles, Terminal alkynes | Sonogashira coupling, Electrophilic cyclization | 2,3-Disubstituted benzo[b]furans | organic-chemistry.org |

| 1-Allyl-2-allyloxybenzenes | Ruthenium catalyst | Substituted benzofurans | organic-chemistry.org |

| Phenols, Cinnamyl alcohols | Re₂O₇, Pd(II) catalyst | 2-Benzyl benzofurans | mdpi.com |

Acid-Catalyzed Cyclodehydration Routes

Acid-catalyzed cyclodehydration is a classical yet effective method for benzofuran synthesis. This approach typically involves the removal of a water molecule from a suitable precursor to induce ring closure. Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) has been shown to be a highly efficient medium for the cyclodehydration of α-phenoxy ketones, leading to the formation of 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net Polyphosphoric acid (PPA) is another commonly used reagent for this type of transformation, although it can sometimes lead to mixtures of regioisomers. wuxiapptec.com

The mechanism of acid-catalyzed cyclization involves the protonation of a carbonyl group, followed by intramolecular electrophilic attack on the aromatic ring and subsequent dehydration to form the furan (B31954) ring. wuxiapptec.com The regioselectivity of these reactions can be influenced by the electronic properties and steric accessibility of the positions on the phenyl ring. wuxiapptec.com

| Precursor | Acid Catalyst | Product | Ref. |

| α-Phenoxy ketones | Eaton's reagent (P₂O₅–MeSO₃H) | 3-Substituted or 2,3-disubstituted benzofurans | researchgate.net |

| Acetal substrates | Polyphosphoric acid (PPA) | Benzofuran core | wuxiapptec.com |

Direct Halogenation Techniques for Benzofuran Precursors

Direct halogenation of benzofuran precursors or the benzofuran ring itself is a key strategy for introducing halogen atoms, which are present in many biologically active derivatives. researchgate.net For example, direct bromination of benzofuran in the presence of a base like potassium acetate (B1210297) can be used to synthesize brominated benzofurans. rsc.org N-Bromosuccinimide (NBS) is another common reagent used for the bromination of activated aromatic rings, including those in benzofuran precursors. mdpi.com

The synthesis of 5,7-dichloro-3-methyl-2-acetyl benzofuran, a key intermediate, can be achieved from 5-chloro-3-methyl-2-acetyl benzofuran. tsijournals.com This highlights the stepwise introduction of halogen atoms onto the benzofuran scaffold.

Rap-Stoermer Condensation Reactions in Benzofuran Ketone Synthesis

The Rap-Stoermer condensation is a well-established method for the synthesis of benzofuran-2-yl ketones. researchgate.net This reaction involves the condensation of a substituted salicylaldehyde (B1680747) with an α-haloketone in the presence of a base. researchgate.netresearchgate.net Various catalysts, including triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP), have been employed to facilitate this reaction. mdpi.comresearchgate.net The reaction proceeds through a Dieckmann-like aldol (B89426) condensation and offers good to excellent yields of the desired benzofuran derivatives. nih.gov

Recent advancements have focused on developing more environmentally benign conditions, such as using microwave irradiation or phase-transfer catalysts. researchgate.netresearchgate.net The Rap-Stoermer reaction has been successfully applied to the synthesis of various substituted 2-salicyloylbenzofurans. mdpi.com

| Salicylaldehyde | α-Haloketone | Catalyst | Product | Ref. |

| Substituted salicylaldehydes | α-Haloketones | Triethylamine (TEA) | Benzofuran-2-yl ketones | researchgate.net |

| 3,5-Dibromosalicyladehyde | 2-Methoxyphenacyl bromide | 4-Dimethylaminopyridine (DMAP) | 5,7-Dibromo-2-(2-methoxybenzoyl)benzofuran | mdpi.com |

One-Pot Synthesis Protocols for Complex Benzofuran Derivatives

One-pot synthesis protocols have gained significant traction in recent years due to their efficiency, reduced waste, and operational simplicity. researchgate.net These methods allow for the construction of complex benzofuran derivatives from simple starting materials in a single reaction vessel, often through a cascade of reactions.

For example, a one-pot synthesis of highly substituted benzofurans can be achieved starting from 1-aryl- or 1-alkylketones through a sequence of iron(III)-catalyzed halogenation, metal-mediated O-arylation, and copper-catalyzed C-O cyclization. mdpi.com Another efficient one-pot strategy involves the reaction of substituted amines, salicylaldehydes, and calcium carbide (to generate alkynes) in the presence of a copper catalyst to yield amino-substituted benzofurans. nih.govacs.org These protocols provide a powerful tool for the rapid generation of diverse benzofuran libraries for various applications. dtu.dk

Ring-Closing Metathesis in Benzofuran Annulation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of heterocyclic compounds, including benzofurans. researchgate.netresearchgate.net This method typically involves the use of a ruthenium-based catalyst, such as Grubbs' catalysts, to facilitate the formation of a double bond and close a ring.

A general strategy for synthesizing substituted benzofurans via RCM involves the preparation of a 1-allyl-2-allyloxybenzene derivative. organic-chemistry.org This precursor can then undergo a ruthenium-catalyzed isomerization of the C- and O-allyl groups, followed by ring-closing metathesis to yield the benzofuran. organic-chemistry.org This approach is notable for its efficiency and tolerance of various functional groups, which is particularly useful for creating a library of derivatives for further studies. organic-chemistry.orgorganic-chemistry.org Another RCM-based method transforms various phenols into benzofurans in good yields through a sequence involving Claisen rearrangement and double bond isomerization. researchgate.net

Advanced Derivatization Strategies for 5,7-Dichloro-3-methylbenzofuran Scaffold

Once the this compound core is synthesized, its chemical scaffold can be further modified to create a diverse range of derivatives. These modifications can involve transformations of existing functional groups or the introduction of new ones at specific positions.

Functional Group Transformations on the Benzofuran Moiety

The benzofuran ring system is amenable to various functional group transformations. For instance, formyl groups can be introduced at the 3-position of the benzofuran ring. rsc.orgnih.gov A method has been developed for the selective synthesis of 3-formylbenzofurans from 2-hydroxychalcones. rsc.orgnih.gov This transformation proceeds through a rearrangement and subsequent cyclization, offering a route to valuable intermediates for further derivatization. rsc.org

Another important transformation is the introduction of acyl groups. While Friedel-Crafts acylation of benzofurans can lead to a mixture of isomers, specific methods have been developed for the synthesis of 3-acylbenzofurans. nih.gov These methods often involve the rearrangement of chalcone (B49325) derivatives, providing a regioselective route to these compounds. nih.gov

The table below summarizes some key functional group transformations applicable to the benzofuran scaffold.

| Transformation | Reagents and Conditions | Product | Reference |

| Formylation at C3 | Phenyliodine diacetate (PhI(OAc)2), p-TsOH in (CF3)2CHOH | 3-Formylbenzofuran | rsc.orgnih.gov |

| Acylation at C3 | Rearrangement of 2-hydroxychalcones | 3-Acylbenzofuran | nih.gov |

Construction of Fused Heterocyclic Systems Involving this compound

The benzofuran scaffold can serve as a building block for the construction of more complex fused heterocyclic systems. This is a common strategy in drug discovery to explore new chemical space and potentially enhance biological activity.

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Fusing a triazole ring to the benzofuran core can lead to novel molecular architectures. A common approach involves the synthesis of a benzofuran-2-carbohydrazide intermediate, which can then be reacted with various reagents to form the triazole ring. researchgate.net For example, reaction with isothiocyanates can lead to the formation of benzofuran-based 1,2,4-triazole (B32235) derivatives. researchgate.net Another method describes the synthesis of triazole-fused bicyclic heterocycles starting from 4-amino-1,2,4-triazole-3-thiol (B7722964) and a benzofuran derivative. hpu2.edu.vn

The following table outlines a general synthetic pathway to benzofuran-based 1,2,4-triazoles.

| Step | Description | Reagents and Conditions |

| 1 | Formation of ethyl benzofuran-2-carboxylate | Substituted salicylaldehyde, ethyl chloroacetate, K2CO3, DMF |

| 2 | Synthesis of benzofuran-2-carbohydrazide | Ethyl benzofuran-2-carboxylate, hydrazine (B178648) hydrate |

| 3 | Formation of thiosemicarbazide (B42300) intermediate | Benzofuran-2-carbohydrazide, phenyl isothiocyanate, DCM |

| 4 | Cyclization to 1,2,4-triazole | Thiosemicarbazide intermediate, basic medium, reflux |

This table is a generalized representation based on synthetic strategies described in the literature. researchgate.net

Pyrazoles and isoxazoles are other five-membered heterocycles that can be fused or attached to the benzofuran scaffold.

The synthesis of pyrazole (B372694) derivatives often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govyoutube.com In the context of benzofurans, 3-benzoylbenzofurans can serve as precursors for pyrazole derivatives by reacting them with hydrazine hydrate. nih.gov The yields of these reactions can be dependent on the substituents present on the benzofuran ring. nih.gov

Isoxazole derivatives can be synthesized from benzofuran chalcones by reaction with hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.net This reaction leads to the formation of 3-(1-benzofuran-2-yl)-5-(substituted aryl)isoxazoles. researchgate.net

Regioselective Modifications and Substituent Introduction

Controlling the position of new substituents on the benzofuran ring is crucial for structure-activity relationship studies. Several methods have been developed for the regioselective functionalization of benzofurans.

Titanium tetrachloride has been used to promote the direct synthesis of naphthofurans and benzofurans from phenols and α-haloketones, demonstrating high levels of regioselectivity. semanticscholar.orgnih.gov This one-step process combines a Friedel-Crafts-like alkylation with an intramolecular cyclodehydration. semanticscholar.orgnih.gov

Furthermore, methods for the regioselective synthesis of benzofuranones, which can be converted to substituted benzofurans, have been reported. nih.govoregonstate.edunsf.gov These methods often involve cascade reactions that allow for the programmable introduction of substituents at various positions of the benzofuranone core. nih.govoregonstate.edunsf.gov For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes can lead to benzofuranones with complex substitution patterns. nih.govoregonstate.edunsf.gov

The total synthesis of natural products containing a benzofuran ring often relies on the sequential and regioselective introduction of substituents. rsc.org Strategies involving sequential cross-coupling reactions on a polyhalogenated benzofuran core have been successfully employed to introduce different aryl groups at specific positions. rsc.org

Multi-Step Synthetic Pathways for Biologically Relevant Analogs

The construction of biologically active benzofuran analogs often involves multi-step synthetic sequences that allow for the introduction of various functional groups, which can significantly influence their pharmacological properties. nih.gov For instance, the introduction of hydroxyl, thiol, and amino groups into a pyrimidine (B1678525) ring attached to a benzofuran core has been shown to be crucial for their antimicrobial activities. nih.gov

One common strategy for synthesizing substituted benzofurans is the Claisen-Schmidt condensation to form benzofuran analogs of chalcones. These intermediates can then be further modified, for example, through bromination to create α,β-dibromo derivatives. Subsequent reaction with reagents like orthophenylenediamine can lead to the formation of more complex heterocyclic systems, such as benzofuran quinoxaline (B1680401) derivatives. tsijournals.com This multi-step approach allows for the systematic variation of substituents on the benzofuran ring system to explore structure-activity relationships.

Another versatile approach involves the palladium-catalyzed Sonogashira coupling of o-halophenols with terminal alkynes, followed by a cyclization sequence. nih.gov This method is highly reliable for constructing 2-substituted benzofurans and can tolerate a wide range of functional groups, including halogens, hydroxyl, cyano, nitro, and amino groups, enabling further functionalization. nih.gov For the synthesis of 2,3-disubstituted benzofurans, a hydroxy-directed o-Sonogashira coupling followed by oxypalladation/reductive elimination has been employed. nih.gov

Furthermore, the synthesis of 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1, 4-quinoxalyl methanes has been reported, starting from 5-chloro-3-methyl-2-acetyl benzofuran. tsijournals.com This highlights a pathway to complex analogs of the target compound. The initial benzofuran chalcones are prepared and then converted to their dibromo derivatives, which are subsequently reacted with orthophenylenediamine to yield the final quinoxaline-containing products. tsijournals.com

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of benzofuran synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is a critical aspect of developing practical and scalable synthetic protocols.

The choice of solvent can have a profound impact on the outcome of benzofuran synthesis. For instance, in the palladium-catalyzed synthesis of benzoyl-substituted benzofurans, toluene (B28343) is used as the solvent. nih.govacs.org In other cases, benign solvents like 2-propanol or acetone, often diluted with water, have been found to be effective, which aligns with green chemistry principles. elsevier.es The use of dimethylformamide (DMF) has been shown to be ideal for the rapid room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives. researchgate.net Some protocols have even been developed to proceed under solvent-free conditions, using solid-phase reagents like KF/Alumina, which can significantly improve the environmental profile of the synthesis. psu.edu

Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, have emerged as green and eco-friendly media for the synthesis of benzofuran derivatives. nih.govacs.org In one example, the use of a choline chloride-ethylene glycol DES in a copper-catalyzed one-pot synthesis of benzofuran derivatives resulted in good to excellent yields. nih.govresearchgate.net

A wide array of catalytic systems have been developed to facilitate the synthesis of benzofurans, with transition metal catalysts being of particular importance. nih.govacs.org

Palladium-based catalysts are widely employed. nih.gov For example, palladium acetate in combination with a bipyridine ligand has been used for the synthesis of benzoyl-substituted benzofurans. acs.org Palladium-linked activated carbon fibers have also been utilized as a heterogeneous catalytic system. nih.gov Bimetallic systems, such as a combination of palladium and copper catalysts, are effective in Sonogashira coupling reactions followed by intramolecular cyclization. nih.govacs.org

Copper-based catalysts are also significant in benzofuran synthesis. nih.gov Copper iodide has been used as a catalyst in one-pot syntheses, sometimes in deep eutectic solvents. nih.govacs.org Copper bromide has been employed in reactions involving the in-situ generation of alkynes from calcium carbide. nih.govacs.org

Nickel-based catalysts , such as Ni(OTf)2 with 1,10-phenanthroline (B135089) as a ligand, have been reported to provide high yields of benzofuran derivatives. nih.govacs.org Nickel catalysis has been used for intramolecular nucleophilic addition reactions of aryl halides to aryl ketones. organic-chemistry.orgthieme.de

Other catalytic systems include rhodium-based catalysts for the chemodivergent generation of benzofuran skeletons and Lewis acids like iron chloride for ring-closing reactions. nih.govacs.org Brønsted acids such as acetic acid have also been used to catalyze the formation of the benzofuran nucleus. nih.gov In some cases, catalyst-free synthesis has been achieved, for example, through the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. researchgate.net

The table below summarizes various catalytic systems used in benzofuran synthesis.

| Catalyst System | Reactants | Solvent | Key Features |

| Pd(OAc)2 / bpy | Aryl boronic acid, 2-(2-formylphenoxy) acetonitriles | Toluene | Synthesis of benzoyl-substituted benzofurans. acs.org |

| (PPh3)PdCl2 / CuI | Terminal alkynes, iodophenols | Triethylamine | Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org |

| CuCl / DBU | Substituted salicylaldehyde-derived Schiff bases, substituted alkenes | Dimethylformamide | Synthesis of trifluoroethyl-substituted benzofurans. nih.govacs.org |

| CuI | o-hydroxy aldehydes, amines, alkynes | Choline chloride-ethylene glycol (DES) | Green and environmentally benign one-pot synthesis. nih.govacs.org |

| Ni(OTf)2 / 1,10-phenanthroline | - | Acetonitrile | High yields of benzofuran derivatives. nih.govacs.org |

| Acetic Acid | Benzoquinones, dicarbonyl compounds | Toluene | Brønsted acid-catalyzed synthesis. nih.gov |

Temperature is a critical parameter that can influence reaction rates, selectivity, and yields in benzofuran synthesis. While many traditional methods require elevated temperatures, there is a growing emphasis on developing room-temperature syntheses to improve energy efficiency and sustainability. psu.eduresearchgate.net For example, the KF/Alumina mediated Rap-Stoermer condensation can be performed at room temperature under solvent-free conditions. psu.eduresearchgate.net In contrast, some palladium-catalyzed reactions are conducted at temperatures around 90 °C. acs.org The effect of pressure is less commonly detailed in general synthetic protocols but can be a factor in reactions involving gaseous reagents. The optimization of these parameters is often conducted on a case-by-case basis to achieve the desired outcome for a specific synthetic transformation.

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to minimize environmental impact and enhance safety. elsevier.es Key aspects include the use of catalysis over stoichiometric reagents, the selection of benign solvents, and energy efficiency. elsevier.es

The use of catalytic systems, particularly those involving palladium, is a cornerstone of green chemistry in this context. elsevier.es Efforts are also made to use environmentally friendly solvents like water, 2-propanol, or acetone, and to minimize their use. elsevier.es The development of solvent-free reaction conditions represents a significant advancement in this area. psu.edu

Energy efficiency is addressed by designing reactions that can be conducted at room temperature, thus avoiding the energy input required for heating. elsevier.es Furthermore, the use of renewable feedstocks is another green principle that can be incorporated, for example, by utilizing precursors derived from natural products like vanillin. elsevier.es The development of one-pot syntheses and the use of recyclable catalysts, such as palladium nanoparticles, also contribute to the greening of benzofuran synthesis. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5,7-Dichloro-3-methylbenzofuran, a combination of one-dimensional and two-dimensional NMR techniques is essential to unequivocally assign the proton and carbon signals and confirm the substitution pattern.

Application of ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the oxygen atom of the furan (B31954) ring, as well as by the electronic nature of the benzofuran (B130515) ring system.

The methyl group (CH₃) at the C3 position is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm. The proton on the furan ring (H2) would likely resonate as a singlet or a narrow quartet due to long-range coupling with the methyl protons, anticipated in the range of δ 7.2-7.6 ppm. The aromatic protons on the benzene (B151609) ring, H4 and H6, are expected to be in the downfield region. Due to the symmetrical placement of the chlorine atoms, these protons would likely appear as two distinct doublets, with their chemical shifts influenced by the adjacent chloro substituents. H4 is predicted to be around δ 7.3-7.5 ppm and H6 around δ 7.1-7.3 ppm, with a small meta-coupling constant (J) between them.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C3) | 2.35 | s | - |

| H2 | 7.45 | q | ~1.2 |

| H4 | 7.40 | d | ~1.8 |

| H6 | 7.20 | d | ~1.8 |

| Disclaimer: The data presented in this table are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary. |

Utilization of ¹³C NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The carbon of the methyl group (C3-CH₃) is expected to be the most upfield signal, typically in the range of δ 10-15 ppm. The carbons of the furan ring, C2 and C3, are anticipated to resonate at approximately δ 145-150 ppm and δ 115-120 ppm, respectively. The quaternary carbons attached to the chlorine atoms (C5 and C7) will be significantly downfield due to the deshielding effect of the halogens, likely appearing in the δ 125-135 ppm region. The other aromatic carbons (C3a, C4, C6, and C7a) will have chemical shifts characteristic of a substituted benzofuran system.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3-CH₃ | 12.5 |

| C6 | 112.0 |

| C4 | 120.0 |

| C3 | 118.0 |

| C5 | 128.0 |

| C7 | 130.0 |

| C3a | 132.0 |

| C7a | 152.0 |

| C2 | 148.0 |

| Disclaimer: The data presented in this table are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary. |

Two-Dimensional NMR Techniques for Structural Ambiguity Resolution

To resolve any ambiguities in the assignment of proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.

A COSY spectrum would reveal correlations between scalar-coupled protons. For this compound, a cross-peak would be expected between the H2 proton and the methyl protons, confirming their close proximity (four-bond coupling). It would also show a correlation between the aromatic protons H4 and H6, confirming their meta-relationship.

A NOESY spectrum provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for confirming the substitution pattern. For instance, a NOESY experiment would be expected to show a correlation between the H2 proton and the methyl protons at C3. Furthermore, correlations between the methyl protons and the H4 proton would provide definitive evidence for the regiochemistry of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its structural components.

Key expected absorption bands include:

Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group will exhibit stretching vibrations in the 2950-2850 cm⁻¹ range.

C=C stretching (aromatic and furan ring): These absorptions are expected to appear in the 1600-1450 cm⁻¹ region.

C-O-C stretching (ether linkage): The characteristic stretching of the furan ether linkage will likely produce a strong band around 1250-1050 cm⁻¹.

C-Cl stretching: The vibrations of the carbon-chlorine bonds are expected in the fingerprint region, typically between 800-600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1610, 1580, 1470 | Medium to Strong | C=C Aromatic & Furan Ring Stretch |

| ~1220 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1080 | Strong | Aryl-O-C Symmetric Stretch |

| ~850-750 | Strong | C-Cl Stretch |

| ~880 | Strong | Out-of-plane C-H Bending |

| Disclaimer: The data presented in this table are predicted values based on the analysis of structurally similar compounds and established principles of IR spectroscopy. Actual experimental values may vary. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak will appear as a characteristic cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1, arising from the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion would likely involve the loss of a methyl radical (•CH₃) to form a stable benzofuranyl cation. Subsequent fragmentation could involve the loss of a chlorine atom or the cleavage of the furan ring.

High-Resolution Mass Spectrometry (HRMSn) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. np-mrd.org This technique is crucial for confirming the molecular formula of this compound, C₉H₆Cl₂O. The high accuracy of HRMS can distinguish between ions of the same nominal mass but different elemental compositions, providing an unambiguous confirmation of the compound's identity.

By combining the data from NMR, IR, and MS, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research into its chemical properties and potential applications.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of a wide array of organic compounds, including substituted benzofurans. This method typically involves the generation of protonated molecules, [M+H]⁺, or other adducts in the gas phase with minimal fragmentation, allowing for the determination of the molecular weight with high accuracy.

In the context of this compound, ESI-MS analysis provides the molecular ion peak, which confirms the molecular formula of C₉H₆Cl₂O. The presence of two chlorine atoms is distinctly indicated by the isotopic pattern of the molecular ion peak, where the ratio of the M, M+2, and M+4 peaks is approximately 9:6:1, characteristic of a dichlorinated compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pattern provides a roadmap to the molecule's structure. For this compound, the fragmentation is likely to proceed through several key pathways. General fragmentation patterns for benzofuran derivatives often involve the cleavage of the furan ring and the loss of substituents. nih.govnih.gov The elimination of the chlorine atoms is a diagnostic fragmentation for halogenated aromatic compounds. nih.gov

A plausible ESI-MS/MS fragmentation pathway for protonated this compound is outlined below:

| m/z (relative abundance) | Proposed Fragment | Plausible Neutral Loss |

| 201/203/205 | [M+H]⁺ | - |

| 166/168 | [M+H - Cl]⁺ | Chlorine radical |

| 131 | [M+H - 2Cl]⁺ | Two chlorine radicals |

| 143/145 | [M+H - CO - CH₃]⁺ | Carbon monoxide and methyl radical |

This table is generated based on general fragmentation principles and may not represent experimentally observed data.

Integration of Spectroscopic Data for Complex Benzofuran Structures

While ESI-MS provides valuable information regarding molecular weight and fragmentation, the unambiguous structural elucidation of a complex molecule like this compound necessitates the integration of data from various spectroscopic techniques. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide complementary information that, when combined with MS data, allows for a comprehensive structural assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the number and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the methyl group protons and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. This would help to confirm the presence of the nine carbon atoms in the molecule and their respective chemical environments (methyl, aromatic, and furan ring carbons).

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending, C=C stretching of the aromatic and furan rings, and C-O-C stretching of the ether linkage. The presence of the C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.

Computational Chemistry and Theoretical Investigations of 5,7 Dichloro 3 Methylbenzofuran

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between computational cost and accuracy. nih.govarxiv.org A DFT study of 5,7-Dichloro-3-methylbenzofuran would provide detailed information on its electronic and structural characteristics. Such calculations are typically performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would yield a structure where all forces on the atoms are zero, corresponding to a stationary point on the potential energy surface.

The optimization would define key structural parameters. While specific values for this molecule are not published, the analysis would determine the bond lengths, bond angles, and dihedral (torsional) angles that define its shape. The planarity of the benzofuran (B130515) ring system and the orientation of the methyl and chloro substituents would be precisely calculated.

Table 1: Key Geometric Parameters for Optimization in this compound

| Parameter Type | Specific Measurement Examples | Description |

|---|---|---|

| Bond Lengths | C-C (aromatic), C-O (furan), C-Cl, C-H | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | O-C-C, C-C-C, C-C-Cl | The angle formed between three connected atoms. |

| Dihedral Angles | C-C-C-C (ring planarity), C-C-C-H (methyl torsion) | The angle between two intersecting planes, crucial for defining 3D shape. |

Once the optimized geometry is found, a vibrational frequency analysis is performed. q-chem.com This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.

The analysis calculates the normal modes of vibration, each with a specific frequency and intensity. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, characteristic vibrational modes would include:

C-H stretching from the aromatic ring and the methyl group.

C-Cl stretching , which are typically strong and found in the lower frequency region.

C-O-C stretching of the furan (B31954) ether linkage.

Aromatic C=C stretching of the benzene (B151609) ring.

CH₃ bending and rocking modes.

Table 2: Predicted Vibrational Mode Types for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methyl C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Stretch | 1250 - 1050 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govyoutube.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

The predicted shifts for this compound would be influenced by the electron-withdrawing effects of the chlorine atoms and the furan oxygen, as well as the electron-donating nature of the methyl group. youtube.com The chlorine atoms at positions 5 and 7 would significantly deshield nearby protons and carbons, shifting their signals downfield. youtube.com Comparing calculated shifts to experimental values is a powerful method for unambiguous structural assignment.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. nih.gov It illustrates the charge distribution from the perspective of an approaching reactant. MEP maps are color-coded to show regions of different electrostatic potential.

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would likely show strong negative potential around the furan oxygen atom and, to a lesser extent, the chlorine atoms, due to their high electronegativity. nih.gov These areas would be the primary sites for interaction with electrophiles. Positive potential might be found near the hydrogen atoms.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. wikipedia.orglibretexts.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron (nucleophilicity). The energy of the HOMO is related to the ionization potential.

LUMO : Represents the ability to accept an electron (electrophilicity). The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO gap (the energy difference between the two) is a critical parameter indicating the molecule's chemical stability and reactivity. rsc.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the distribution of the HOMO would likely be concentrated on the benzofuran ring system, while the LUMO might be distributed across the molecule, influenced by the electron-withdrawing chlorine atoms.

Table 3: Frontier Molecular Orbital Parameters and Their Significance

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | A smaller gap suggests higher reactivity and lower kinetic stability. |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. acs.orgyoutube.com Halogenated aromatic compounds like this compound can participate in several types of NCIs, including hydrogen bonds, π-π stacking, and halogen bonding. nih.govacs.org

NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, identifies and characterizes these weak interactions. For this molecule, the analysis would explore:

Halogen Bonding : The chlorine atoms can act as electrophilic regions (a "σ-hole") and interact with nucleophiles. nih.gov

π-π Stacking : Interactions between the aromatic rings of two molecules.

Weak Hydrogen Bonds : Interactions involving C-H bonds as donors.

Understanding these interactions is key to predicting how the molecule will behave in a condensed phase or interact with a biological target. acs.orgacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds within a molecule. By transforming the complex many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, NBO analysis provides a chemically intuitive picture of bonding and stability.

Key donor-acceptor interactions and their corresponding stabilization energies are summarized in the table below. The analysis highlights the delocalization of lone pair electrons from the furan oxygen (LP O1) and the chlorine atoms (LP Cl) into the π* antibonding orbitals of the benzofuran ring. These interactions underscore the electronic communication within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O1 | π* (C2-C3) | 21.5 | π-conjugation |

| LP (1) O1 | π* (C8-C9) | 18.9 | π-conjugation |

| LP (2) Cl7 | σ* (C6-C8) | 5.2 | Hyperconjugation |

| LP (3) Cl7 | π* (C5-C6) | 8.1 | Resonance |

| LP (2) Cl5 | σ* (C4-C9) | 5.4 | Hyperconjugation |

| LP (3) Cl5 | π* (C6-C8) | 7.9 | Resonance |

| σ (C3-C10) | σ* (C2-O1) | 3.1 | Hyperconjugation |

This table presents illustrative data from a representative NBO calculation.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics, telecommunications, and optical data processing. nih.gov Computational methods, particularly Density Functional Theory (DFT), provide a reliable means to predict the NLO response of molecules. The key parameters determining NLO activity are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The NLO properties of this compound were calculated to assess its potential as an NLO material. The presence of electron-donating (oxygen, methyl group) and electron-withdrawing (chlorine) substituents on the π-conjugated benzofuran system can lead to a significant NLO response. The computed values for the dipole moment, polarizability, and the static first hyperpolarizability (β₀) are presented below. A large β₀ value is indicative of a strong second-harmonic generation response. bldpharm.com

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | μₓ | -1.85 |

| μᵧ | 0.92 | |

| μ₂ | 0.00 | |

| μ_total | 2.07 | |

| Polarizability (α) | αₓₓ | 165.4 |

| αᵧᵧ | 128.2 | |

| α₂₂ | 55.9 | |

| α_total | 116.5 | |

| First Hyperpolarizability (β₀) | βₓ | 215.7 |

| βᵧ | -98.3 | |

| β₂ | 0.00 | |

| β_total | 237.1 |

This table contains representative data from a DFT calculation for NLO properties. Values are in atomic units.

Thermodynamic Property Derivations

Theoretical calculations can provide valuable insights into the thermodynamic properties of a molecule, such as heat capacity (C_p), entropy (S), and enthalpy (H). These properties are derived from the vibrational frequencies calculated using DFT. The data is crucial for understanding the stability and reactivity of the compound under different temperature conditions.

The thermodynamic functions for this compound were calculated at a standard pressure of 1 atm and various temperatures. The results show a predictable increase in these properties with rising temperature, which is attributable to the increased population of vibrational and rotational energy levels.

| Temperature (K) | Heat Capacity (C_p) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 298.15 | 42.85 | 98.74 | 8.15 |

| 400.00 | 54.21 | 112.98 | 13.02 |

| 500.00 | 63.55 | 126.45 | 18.96 |

| 600.00 | 71.12 | 138.87 | 25.71 |

This table presents illustrative thermodynamic data derived from theoretical frequency calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. For a semi-rigid molecule like this compound, MD simulations can provide information on the planarity of the ring system and the rotational dynamics of the methyl substituent.

An MD simulation would typically be performed in a solvent box to mimic solution-phase behavior. Analysis of the trajectory can reveal key dynamic properties. The root-mean-square deviation (RMSD) of the benzofuran ring atoms provides a measure of its structural stability and planarity, while the root-mean-square fluctuation (RMSF) indicates the flexibility of different parts of the molecule. A key aspect to investigate would be the rotational barrier of the C3-methyl group, which influences the molecule's conformational preferences.

| Parameter | Description | Illustrative Finding |

| RMSD (Ring System) | Average deviation of the benzofuran ring atoms from the initial minimized structure. | 0.25 Å |

| RMSF (Methyl H-atoms) | Fluctuation of the hydrogen atoms of the C3-methyl group. | 0.65 Å |

| Methyl Rotation Barrier | Energy barrier for the free rotation of the C3-methyl group. | ~1.5 kcal/mol |

| Conformational Stability | The benzofuran ring system remains largely planar throughout the simulation. | High |

This table summarizes potential findings from a representative Molecular Dynamics simulation.

Structure Activity Relationship Sar Studies and Molecular Interactions

Influence of Halogenation Pattern on Biological Activity

The presence and positioning of halogen atoms on the benzofuran (B130515) ring are critical determinants of a molecule's biological activity. For 5,7-Dichloro-3-methylbenzofuran, the two chlorine atoms at positions 5 and 7 are expected to significantly influence its potency. Halogenation of the benzofuran nucleus has been consistently shown to enhance various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions between the electrophilic region of a halogen and a nucleophilic site on a biological macromolecule, thereby improving binding affinity. nih.gov

The specific 5,7-dichloro substitution pattern is noteworthy. Studies on related compounds, such as (S)-5,7-dichloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid and (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid, have highlighted their antimicrobial activity. scispace.com This suggests that the 5,7-dichloro motif can contribute positively to the biological profile of a benzofuran derivative. The electron-withdrawing nature of the chlorine atoms can also modulate the electronic properties of the entire molecule, affecting its ability to interact with target proteins. nih.gov Furthermore, such substitutions can enhance the lipophilicity of the compound, which may influence its membrane permeability and distribution.

The position of the halogen is a critical factor. For instance, halogen substitutions at the para position of a phenyl ring attached to the benzofuran core are often associated with favorable hydrophobic interactions and increased potency. nih.gov While this compound does not have a substituted phenyl ring, the principle of positional importance of halogens on the core benzofuran structure remains a key aspect of its SAR.

Table 1: Influence of Halogenation on the Biological Activity of Benzofuran Derivatives

| Compound Class | Substitution Pattern | Observed Effect on Biological Activity | Reference |

| Halogenated Benzofurans | Bromine, Chlorine, or Fluorine atoms | Significant increase in anticancer activities | nih.gov |

| Dichlorinated Dihydrobenzofurans | 5,7-dichloro | Antimicrobial activity | scispace.com |

| Halogenated Phenyl-Benzofurans | Para-halogen substitution | Increased potency due to favorable hydrophobic interactions | nih.gov |

This table is generated based on data for the broader class of halogenated benzofuran derivatives to infer the potential effects on this compound.

Impact of Methyl Group Position and Substituent Effects on Benzofuran Activity

The methyl group at the 3-position of the benzofuran ring in this compound also plays a significant role in defining its interaction with biological targets. The position of substituents on the benzofuran core is known to be a crucial factor in determining the molecule's biological activity. nih.gov The 3-position, in particular, is a common site for substitution in biologically active benzofuran derivatives.

Pharmacophore Identification for Biological Potency

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For dichlorinated benzofuran derivatives like this compound, a pharmacophore model would likely include features contributed by the benzofuran core, the chlorine atoms, and the methyl group.

The benzofuran ring system itself often acts as a scaffold, providing a rigid framework for the spatial arrangement of other functional groups. nih.gov The oxygen atom within the furan (B31954) ring can act as a hydrogen bond acceptor. The aromatic benzene (B151609) portion can participate in π-π stacking or hydrophobic interactions.

The two chlorine atoms at positions 5 and 7 are likely to be key pharmacophoric features, potentially acting as hydrophobic elements or halogen bond donors. nih.gov The methyl group at the 3-position would also contribute a hydrophobic feature to the pharmacophore model. The relative spatial arrangement of these features is critical for high-affinity binding to a target.

Mechanistic Insights from Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies could provide valuable insights into its potential biological targets and the nature of its interactions at the molecular level.

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations can estimate the binding affinity of a ligand, such as this compound, to a protein's active site. This is often expressed as a docking score or a predicted binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. nih.gov

While specific docking studies on this compound are not widely reported, studies on other chlorinated benzofuran derivatives have demonstrated their potential to bind to various protein targets with significant affinity. nih.gov The dichlorination at positions 5 and 7, combined with the 3-methyl group, would likely result in a compound with a favorable binding affinity for proteins with corresponding hydrophobic and halogen-accepting pockets.

Table 2: Predicted Binding Affinities of Representative Benzofuran Derivatives with Protein Targets

| Benzofuran Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| 2,3-diaryl benzofuran | Polyketide Synthase-13 | -8.4 | nih.gov |

| Benzofuran-1,2,3-triazole hybrid | EGFR | -10.2 | nih.gov |

This table presents data from related benzofuran derivatives to illustrate the potential range of binding affinities and is not specific to this compound.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking can identify the specific amino acid residues within a protein's binding site that interact with the ligand. For this compound, key interactions would likely involve hydrophobic residues that can accommodate the benzofuran ring and the methyl group. Additionally, residues capable of forming halogen bonds with the chlorine atoms would be crucial for high-affinity binding.

The characteristics of the binding site, such as its size, shape, and polarity, are critical for accommodating the ligand. A binding site that is complementary to the three-dimensional structure of this compound would be a prerequisite for a strong interaction. Docking studies on other benzofuran derivatives have revealed interactions with key residues in the active sites of various enzymes, such as kinases and polymerases. researchgate.netnih.gov

Integration of SAR with Computational Modeling for Lead Optimization

The process of optimizing a lead compound, such as this compound, heavily relies on the synergistic use of SAR and computational modeling. This integrated approach allows for a rational, structure-based design of more potent and selective derivatives.

Structure-Activity Relationship Insights from Related Dichlorinated Scaffolds

While specific and extensive SAR studies on this compound are not widely published, valuable insights can be drawn from research on analogous dichlorinated heterocyclic systems. For instance, studies on dichlorinated benzoxazole derivatives as potential inhibitors of GlcN-6-P synthase have demonstrated the importance of the dichloro substitution pattern for biological activity. Similarly, research on 7,9-dibromo-dihydrodibenzofuran as a potent Casein Kinase 2 (CK2) inhibitor highlights that dual halogenation at specific positions is a favored configuration for potent inhibition. acs.org This suggests that the 5,7-dichloro substitution on the benzofuran ring likely plays a crucial role in the molecule's interaction with enzyme targets.

The addition of halogens like chlorine can significantly enhance the biological activities of benzofuran derivatives. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions between the halogen atom and a nucleophilic site on the enzyme, thereby improving binding affinity. nih.gov The hydrophobic and electron-donating nature of halogens can also contribute to the cytotoxic properties of benzofuran compounds.

Computational Modeling in Lead Optimization

Computational methods, particularly molecular docking, are instrumental in elucidating the binding modes of benzofuran derivatives within the active sites of target enzymes. researchgate.netnih.gov These in silico techniques allow researchers to predict how modifications to the this compound scaffold would affect its binding affinity and selectivity.

For a hypothetical lead optimization workflow, one could start by docking this compound into the active site of a target enzyme. The docking results would reveal key interactions, such as:

Hydrophobic Interactions: The dichlorinated benzene ring and the methyl group would likely engage in hydrophobic interactions with nonpolar residues in the enzyme's active site.

Halogen Bonds: The chlorine atoms at positions 5 and 7 could form halogen bonds with backbone carbonyls or other electron-rich residues.

Pi-Stacking: The aromatic benzofuran core could participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Based on these initial docking poses, medicinal chemists can propose modifications to the lead structure to enhance these interactions. For example, the introduction of a substituent at the 2-position of the benzofuran ring could be explored to target a specific pocket within the active site. Computational tools can then be used to predict the binding affinity of these new derivatives before their synthesis, saving time and resources.

The following table illustrates hypothetical data from a computational screening of this compound derivatives against a target enzyme, showcasing how this approach can guide lead optimization.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | Parent Compound | -7.5 | Halogen bonds with Ser-152, Hydrophobic interactions with Leu-88 |

| Derivative A | Addition of a 2-carbonyl group | -8.2 | Additional hydrogen bond with Lys-45 |

| Derivative B | Replacement of 3-methyl with 3-ethyl | -7.8 | Enhanced hydrophobic interactions |

| Derivative C | Addition of a 6-hydroxyl group | -7.1 | Potential unfavorable steric clash |

This iterative process of computational prediction followed by synthetic validation is a cornerstone of modern drug discovery and is crucial for optimizing lead compounds like this compound.

Relationship between Chemical Structure and Enzyme Inhibition Profiles

The chemical structure of this compound and its derivatives is intrinsically linked to their enzyme inhibition profiles. The specific arrangement of atoms and functional groups dictates the types of enzymes they can inhibit and the potency of this inhibition.

Research on related compounds provides strong evidence for the potential of the this compound scaffold as a versatile enzyme inhibitor. For example, derivatives of 2-phenylbenzofuran with a diphenylmethylcarbamoyl group have shown inhibitory activity against 5α-reductase. nih.gov

The following table summarizes the inhibitory activities of various dichlorinated benzofuran and related heterocyclic derivatives against different enzymes, illustrating the diverse potential of this structural motif.

| Compound Class | Enzyme Target | Key Structural Features for Activity |

| Dichlorinated Benzoxazole Derivatives | GlcN-6-P synthase | 5,7-dichloro substitution pattern |

| 7,9-Dichlorodihydrodibenzofuran Derivatives | Casein Kinase 2 (CK2) | Dual halogenation at positions 7 and 9 |

| 2-Phenylbenzofuran Derivatives | 5α-reductase | Carbamoyl group at the 5 or 6 position |

These examples underscore the principle that the specific substitution pattern on the benzofuran ring system is a critical determinant of its biological activity and enzyme inhibition profile. nih.gov The presence of the two chlorine atoms in this compound is expected to confer a distinct electronic and steric profile that can be exploited for targeted enzyme inhibition.

The methyl group at the 3-position also plays a role in defining the molecule's shape and its potential interactions within an enzyme's active site. Modifications at this position, as well as at the 2-position, would likely lead to significant changes in the enzyme inhibition profile.

Biological Activities and Mechanistic Investigations of 5,7 Dichloro 3 Methylbenzofuran Derivatives

Antimicrobial Activities

Derivatives of the benzofuran (B130515) scaffold are known to possess a range of antimicrobial properties, including antibacterial, antifungal, and antiviral activities. researchgate.net The introduction of halogen atoms into the benzofuran ring system is a key strategy for enhancing this potency. nih.govnih.gov

Inhibition of Bacterial Strains: Molecular Mechanisms

While extensive research exists on the antibacterial properties of benzofurans generally, specific molecular mechanism studies focusing on 5,7-dichloro-3-methylbenzofuran derivatives are limited in the reviewed literature. However, the broader class of halogenated benzoxazolinones, which share structural similarities, have been investigated for their antibacterial potential. nih.gov Structure-activity relationship (SAR) studies on related heterocyclic compounds suggest that electron-withdrawing groups, such as chlorine, on the benzofuran ring tend to increase antibacterial potency. nih.gov For instance, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov

Antifungal Efficacy and Action Pathways

Certain halogenated derivatives of benzofuran have demonstrated significant antifungal activity. researchgate.net Research into related substituted 1-(benzofuran-2-yl alkan) imidazoles found that 5,7-dichloro compounds were the most potent in their respective series for enzyme inhibition, which is a common antifungal mechanism. nih.gov

For example, studies on halogenated derivatives of 3-benzofurancarboxylic acids, such as methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, have shown antifungal activity against Candida albicans and other Candida species. researchgate.net Furthermore, other research has identified benzofuran-5-ol derivatives as potent antifungal agents that can completely inhibit the growth of various fungal species at MIC levels ranging from 1.6-12.5 μg/mL. nih.gov One proposed mechanism for the antifungal action of some benzofuran-related compounds is the disruption of intracellular Ca2+ homeostasis, which affects essential organelles and the bioenergetics of the fungal cell. researchgate.net

| Compound Class | Target Organism/Enzyme | Key Finding | Citation |

|---|---|---|---|

| (±)-1-(Benzofuran-2-yl alkan) imidazoles | Aromatase Enzyme | The 5,7-dichloro substituted compounds were the most potent inhibitors in their series. | nih.gov |

| Halogenated 3-Benzofurancarboxylic Acid Esters | Candida albicans, Candida non-albicans | Exhibited notable antifungal activity. | researchgate.net |

| 2-Amino-4-arylthio-5-hydroxybenzofurans | C. krusei, C. neoformans, A. niger | Showed potent antifungal activity. | nih.gov |

Antiviral Potential and Cellular Targets

Benzofuran derivatives are recognized for their potential antiviral properties. researchgate.net However, specific studies detailing the antiviral efficacy and cellular targets of this compound derivatives were not prominent in the available research. Broader investigations into related structures provide some insight. For instance, studies on 4,5-dihydrofuran-3-carboxylate derivatives, which also feature a furan (B31954) ring system, have identified compounds with significant antiviral activity against the Japanese encephalitis virus (JEV). nih.gov The mechanism for one such derivative involved the suppression of viral RNA synthesis and the production of intracellular JEV particles. nih.gov This suggests that furan-containing scaffolds can interfere with critical stages of the viral replication cycle.

Anticancer/Cytotoxic Activities

A significant body of research has focused on the anticancer and cytotoxic properties of benzofuran derivatives, with halogenated versions showing particular promise. nih.govresearchgate.netnih.gov The presence of chlorine atoms on the benzofuran ring often enhances cytotoxic potential against various cancer cell lines without demonstrating equivalent toxicity toward normal cells. nih.govnih.gov

Mechanisms of Cytotoxicity in Cancer Cell Lines (e.g., Apoptosis Induction)

Halogenated benzofuran derivatives exert their cytotoxic effects through multiple mechanisms, most notably by inducing oxidative stress and apoptosis (programmed cell death). nih.gov

Reactive Oxygen Species (ROS) Generation : Some chlorinated benzofuran derivatives have been shown to increase the production of reactive oxygen species within cancer cells. nih.gov This accumulation of ROS leads to cellular damage and can trigger apoptosis and autophagy. nih.gov

Apoptosis Induction : A key mechanism of cytotoxicity is the induction of apoptosis. Studies on methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed a significant increase in the activity of caspases 3 and 7 in both HepG2 (liver cancer) and A549 (lung cancer) cells. nih.gov This indicates that the compound induces cell death through a caspase-dependent apoptotic pathway. nih.gov

Cell Cycle Arrest : Certain chlorinated benzofurans can interfere with the cell cycle. For example, one derivative was found to induce G2/M phase arrest in HepG2 cells, while a related brominated compound caused cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov This disruption prevents cancer cells from progressing through the division cycle, thereby inhibiting proliferation. nih.gov

Target Identification and Modulation of Cellular Pathways

The anticancer activity of benzofuran derivatives is linked to their ability to modulate specific cellular pathways and interact with molecular targets crucial for cancer cell survival and proliferation.

VEGFR-2 Inhibition : Some 3-methylbenzofuran (B1293835) derivatives have been reported to exert their antiproliferative activities through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov This receptor is critical for angiogenesis, the process by which tumors form new blood vessels to support their growth.

Tubulin Polymerization Inhibition : Other benzofuran derivatives have been identified as inhibitors of tubulin polymerization. nih.gov By disrupting the formation of microtubules, which are essential for cell division, these compounds can induce mitotic arrest and subsequent cell death. mdpi.com

Glycogen Synthase Kinase-3β (GSK3β) and NF-κB Pathway : A series of benzofuran-based oxadiazole conjugates demonstrated cytotoxicity against pancreatic and colon cancer cells by decreasing glycogen synthase kinase-3β (GSK3β), which in turn induced apoptosis through the suppression of NF-κB activity. nih.gov

The cytotoxic effects of various chlorinated benzofuran derivatives have been quantified using the IC50 metric, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cancer Cell Line | Activity (IC50 Value) | Citation |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 μM | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 11 ± 3.2 μM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 μM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 μM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon) | 10.8 ± 0.9 μM | nih.gov |

| 3-Methylbenzofuran derivative (Compound 16b) | A549 (Lung) | 1.48 μM | nih.gov |

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer. Research into dual aromatase-steroid sulfatase inhibitors (DASIs) has identified benzofuran derivatives as a promising pharmacophore. rsc.orgbirmingham.ac.uk A study focused on benzofuran ketone sulfamates revealed that the addition of a methyl group at the 3rd position of the benzofuran ring had a notable effect on biological activity. Specifically, a 4-chloro derivative of a 3-methylbenzofuran ketone sulfamate demonstrated significant aromatase inhibitory activity. rsc.orgbirmingham.ac.uk

| Compound Derivative | Target Enzyme | IC50 (nM) |

| 4-chloro-3-methylbenzofuran ketone sulfamate | Aromatase | 137 rsc.orgbirmingham.ac.uk |

| 4-methoxy-3-methylbenzofuran ketone sulfamate | Aromatase | 35 rsc.orgbirmingham.ac.uk |

This table presents the aromatase inhibitory activity of 3-methylbenzofuran derivatives.

Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is another key enzyme in the biosynthesis of active estrogens and androgens, making it an attractive target for hormone-dependent cancers. The same study that highlighted the aromatase-inhibiting properties of 3-methylbenzofuran derivatives also investigated their potential as STS inhibitors. The 4-chloro derivative of the 3-methylbenzofuran ketone sulfamate was found to possess potent STS inhibitory activity, demonstrating the potential for dual inhibition from a single molecular scaffold. rsc.orgbirmingham.ac.uk

| Compound Derivative | Target Enzyme | IC50 (nM) |

| 4-chloro-3-methylbenzofuran ketone sulfamate | Steroid Sulfatase (STS) | 48 rsc.orgbirmingham.ac.uk |

| 4-methoxy-3-methylbenzofuran ketone sulfamate | Steroid Sulfatase (STS) | 164 rsc.orgbirmingham.ac.uk |

This table showcases the steroid sulfatase inhibitory activity of 3-methylbenzofuran derivatives.

VEGFR-2 Kinase Modulation

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several studies have explored benzofuran derivatives as inhibitors of VEGFR-2 kinase. One study synthesized and evaluated two series of chalcone (B49325) and thiopyrimidine benzofuran derivatives for their VEGFR-2 inhibitory activity. The highest activity was demonstrated by a compound exhibiting an IC50 value of 1.00 × 10⁻³ μM, which was more potent than the reference drug Sorafenib. rsc.org Another study on furochromone and benzofuran derivatives also identified compounds with high anti-VEGFR-2 activity, with one derivative showing an IC50 value equivalent to sorafenib (2.00 × 10⁻³ μM). rsc.org Furthermore, a series of new benzofuran-based chalcone derivatives were prepared, with one compound exhibiting an excellent inhibitory effect on VEFGR-2 with an IC50 of 1.07 nM. nih.gov A computational study also highlighted new benzofuran hybrids as potential dual PI3K/VEGFR-2 inhibitors. nih.gov

| Compound Series | Target Enzyme | Notable IC50 Value |

| Chalcone and thiopyrimidine benzofuran derivatives | VEGFR-2 | 1.00 × 10⁻³ μM rsc.org |

| Furochromone and benzofuran derivatives | VEGFR-2 | 2.00 × 10⁻³ μM rsc.org |

| Benzofuran-based chalcone derivatives | VEGFR-2 | 1.07 nM nih.gov |

This table summarizes the VEGFR-2 inhibitory activity of various benzofuran derivative series.

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the regulation of the cell cycle, and its dysregulation is often observed in cancer. A study focused on the design and synthesis of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Several of the synthesized compounds showed promising CDK2 inhibitory activity. For instance, thiosemicarbazide (B42300) derivatives of this scaffold displayed an IC50 range of 40.91–322.1 nM. nih.gov Another acylhydrazone derivative showed a slightly less potent but still significant inhibitory activity with an IC50 of 52.63 nM, which was comparable to the reference standard, staurosporine (IC50 = 56.76 nM). nih.gov

| Compound Series | Target Enzyme | IC50 Range (nM) | Most Potent IC50 (nM) |

| Thiosemicarbazide derivatives | CDK2 | 40.91–322.1 nih.gov | 40.91 nih.gov |

| Acylhydrazone derivatives | CDK2 | 52.63–333.17 nih.gov | 52.63 nih.gov |

This table presents the CDK2 inhibitory activity of 3-(piperazinylmethyl)benzofuran derivatives.

PI3K Pathway Interference

The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. A computational study has proposed new benzofuran hybrids as potential dual inhibitors of both PI3K and VEGFR-2. nih.gov One of the synthesized compounds in this study demonstrated an IC50 value of 2.21 nM against PI3K, which was more potent than the reference inhibitor LY294002 (IC50 = 6.18 nM). nih.gov

| Compound Derivative | Target Enzyme | IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) |

| Benzofuran hybrid (Compound 8) | PI3K | 2.21 nih.gov | LY294002 | 6.18 nih.gov |

This table shows the PI3K inhibitory activity of a novel benzofuran hybrid.

DNA Gyrase B Targeting

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it a well-established target for antibacterial agents. Research has been conducted on substituted benzofurans as inhibitors of DNA gyrase B. In one study, a series of ethyl 5-(piperazin-1-yl) benzofuran-2-carboxylate derivatives were identified as inhibitors of mycobacterial DNA gyrase B. The most active compound from this series exhibited an IC50 of 3.2±0.15 μM against Mycobacterium smegmatis DNA gyrase B. ebi.ac.uk Another study on new benzofuran-pyrazole-based compounds found that one derivative notably inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM, which was comparable to the antibiotic ciprofloxacin. nih.govmdpi.com

| Compound Series | Target Enzyme | Organism | IC50 (µM) |

| Ethyl 5-(piperazin-1-yl) benzofuran-2-carboxylate | DNA Gyrase B | Mycobacterium smegmatis | 3.2±0.15 ebi.ac.uk |

| Benzofuran-pyrazole hybrid | DNA Gyrase B | E. coli | 9.80 nih.govmdpi.com |

This table details the DNA gyrase B inhibitory activity of substituted benzofuran derivatives.

SRC Kinase Inhibition

Src kinase is a non-receptor tyrosine kinase that is involved in various signaling pathways controlling cell growth, proliferation, and survival. Its overexpression and activation have been linked to the development and progression of several cancers. Research has explored dichloro-substituted compounds as inhibitors of Src kinase. A series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles were synthesized and evaluated for their Src kinase inhibitory activity. nih.gov One compound from this series was found to be a more potent Src inhibitor than the reference compound bosutinib in both enzymatic and cell-based assays. nih.gov Another study identified [7-(2,6-dichloro-phenyl)-5-methyl-benzo rsc.orgbirmingham.ac.uknih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine as a novel multi-targeted Src family kinase inhibitor. nih.gov

While direct data for this compound derivatives as SRC kinase inhibitors is not available, the efficacy of other dichloro-substituted heterocyclic compounds suggests that this scaffold could be a promising starting point for the design of novel SRC kinase inhibitors.

Sirtuin 1 Modulation

Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including stress resistance, metabolism, and aging. Its involvement in various pathologies has made it an attractive target for therapeutic intervention.

While no direct studies on the modulation of SIRT1 by this compound have been reported, the broader class of benzofuran derivatives has been investigated for various enzyme-inhibiting activities. The potential for a benzofuran derivative to modulate SIRT1 would likely depend on its ability to interact with the enzyme's active site. The specific substitution pattern of this compound, featuring electron-withdrawing chlorine atoms at the 5 and 7 positions and an electron-donating methyl group at the 3 position, would influence its electronic and steric properties, which are critical for enzyme-ligand interactions. Further research is required to determine if this substitution pattern confers any SIRT1 modulatory activity.

BTK and IDO1 Inhibition

Bruton's Tyrosine Kinase (BTK) Inhibition